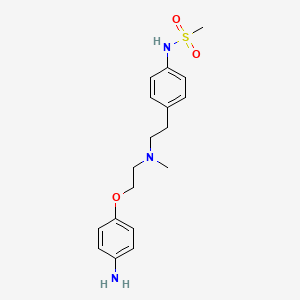
Creoside III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Creoside III, also known as xylophenol triglyceride, is a compound with the molecular formula C18H24O9 and a molar mass of 384.38 g/mol . It is a colorless to yellow liquid with a characteristic aromatic odor and is soluble in water, alcohols, and ether solvents . This compound is known for its antiseptic and antibacterial properties and is primarily used in the field of disinfection and antisepsis .
Vorbereitungsmethoden
Creoside III is typically synthesized by reacting phenol with glycerol under specific conditions . The exact synthesis method may vary depending on the manufacturer and production process . Industrial production methods involve the controlled reaction of these starting materials to ensure the desired purity and yield of this compound .
Analyse Chemischer Reaktionen
Creoside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Creoside III has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, this compound is explored for its potential use as a preservative in pharmaceutical products and as an antiseptic in oral care products . Additionally, it is used in the industry as a wood preservative and in other disinfection applications .
Wirkmechanismus
The mechanism of action of Creoside III involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent cell death . The molecular targets include various components of the bacterial cell membrane, and the pathways involved are primarily related to membrane disruption and inhibition of essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Creoside III can be compared with other similar compounds such as salidroside, icariside D2, and other glycosides isolated from the roots of Rhodiola crenulata . These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular structure . This compound is unique due to its specific combination of a benzene ring and a glycerol group, which imparts its characteristic properties and applications .
Eigenschaften
Molekularformel |
C18H24O9 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1 |
InChI-Schlüssel |
SJZVWMQXLNGSLZ-HEFLOINYSA-N |
Isomerische SMILES |
C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)COC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)



![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)


![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)



